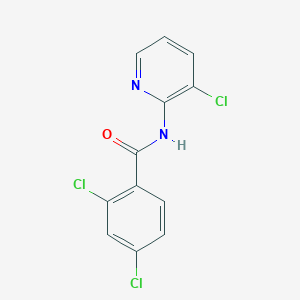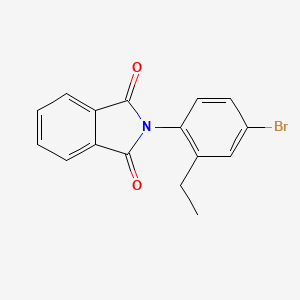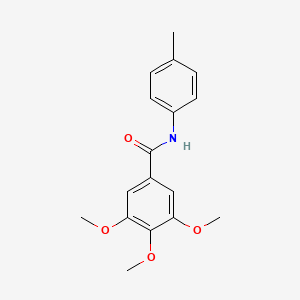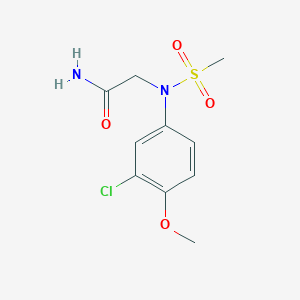
2,4-dichloro-N-(3-chloro-2-pyridinyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dichloro-N-(3-chloro-2-pyridinyl)benzamide, also known as pyridate, is a selective herbicide that is widely used in agriculture to control weeds. It was first introduced in the 1970s and has since become a popular herbicide due to its effectiveness and low toxicity. Pyridate works by inhibiting the growth of weeds, while leaving crops unharmed. In
作用机制
Pyridate works by inhibiting the biosynthesis of lipids in plants. Specifically, it inhibits the enzyme acetyl-CoA carboxylase, which is involved in the production of fatty acids. This leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant.
Biochemical and Physiological Effects:
Pyridate has been shown to have low toxicity to mammals, birds, and aquatic organisms. It is rapidly metabolized and excreted from the body, with no evidence of accumulation in tissues. Pyridate has also been shown to have no adverse effects on the growth and development of crops.
实验室实验的优点和局限性
Pyridate is a useful tool for studying the role of lipids in plant growth and development. It can be used to investigate the biochemical and physiological effects of lipid biosynthesis inhibition in plants. However, 2,4-dichloro-N-(3-chloro-2-pyridinyl)benzamide has a short half-life in the environment, which can make it difficult to carry out long-term experiments.
未来方向
There are several areas of research that could benefit from further investigation of 2,4-dichloro-N-(3-chloro-2-pyridinyl)benzamide. One potential application is in the development of new herbicides that are effective against weeds that have developed resistance to current herbicides. Another area of research is the potential use of 2,4-dichloro-N-(3-chloro-2-pyridinyl)benzamide in the treatment of cancer, as it has been shown to have cytotoxic effects on cancer cells. Finally, further investigation is needed to better understand the mechanisms underlying the low toxicity of 2,4-dichloro-N-(3-chloro-2-pyridinyl)benzamide to mammals, birds, and aquatic organisms.
In conclusion, 2,4-dichloro-N-(3-chloro-2-pyridinyl)benzamide is a selective herbicide that has been widely used in agriculture for several decades. Its effectiveness, low toxicity, and selectivity make it a valuable tool for controlling weeds. Pyridate has also been studied for its potential use in the treatment of cancer and as a tool for investigating the role of lipids in plant growth and development. Further research is needed to fully explore the potential applications of 2,4-dichloro-N-(3-chloro-2-pyridinyl)benzamide in these areas.
合成方法
Pyridate can be synthesized through a multistep process, starting with the reaction of 2,4-dichlorobenzoic acid with thionyl chloride to produce 2,4-dichlorobenzoyl chloride. This intermediate is then reacted with 3-chloro-2-pyridinecarboxylic acid to produce 2,4-dichloro-N-(3-chloro-2-pyridinyl)benzamide. The synthesis process is relatively simple and can be carried out on a large scale.
科学研究应用
Pyridate has been extensively studied for its herbicidal properties. It has been shown to be effective against a wide range of weeds, including annual grasses and broadleaf weeds. Pyridate is also effective in controlling weeds that have developed resistance to other herbicides. In addition to its use in agriculture, 2,4-dichloro-N-(3-chloro-2-pyridinyl)benzamide has also been studied for its potential use in the treatment of certain types of cancer.
属性
IUPAC Name |
2,4-dichloro-N-(3-chloropyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3N2O/c13-7-3-4-8(10(15)6-7)12(18)17-11-9(14)2-1-5-16-11/h1-6H,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOZHOSVMMNLPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol](/img/structure/B5738545.png)

![methyl (4-{[(phenylthio)acetyl]amino}phenoxy)acetate](/img/structure/B5738568.png)
![N-methyl-N'-1-naphthyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5738571.png)
![N-(3,4-dimethylphenyl)[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B5738575.png)

![O-ethyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate](/img/structure/B5738599.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide](/img/structure/B5738607.png)
![2-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5738618.png)
![5-(4-bromophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B5738621.png)
